
3-Bromo-2,5-bis(3,5-dimethoxyphenyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,5-bis(3,5-dimethoxyphenyl)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-bis(3,5-dimethoxyphenyl)thiophene can be achieved through various synthetic routes. One common method involves the bromination of 2,5-bis(3,5-dimethoxyphenyl)thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction typically proceeds at room temperature and yields the desired brominated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2,5-bis(3,5-dimethoxyphenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like potassium carbonate.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate and solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the thiophene moiety linked to another aromatic ring .
Wissenschaftliche Forschungsanwendungen
3-Bromo-2,5-bis(3,5-dimethoxyphenyl)thiophene has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Thiophene derivatives, including this compound, are explored for their potential pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: It is utilized in the synthesis of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-2,5-bis(3,5-dimethoxyphenyl)thiophene depends on its application. In organic electronics, its conductive properties are attributed to the delocalization of π-electrons across the thiophene ring, which facilitates charge transport . In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dibromo-3,4-dimethoxythiophene
- 3,5-Dimethoxyphenylthiophene
- 2,5-Bis(3,5-dimethoxyphenyl)thiophene
Uniqueness
3-Bromo-2,5-bis(3,5-dimethoxyphenyl)thiophene is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and versatility in various chemical reactions. The bromine atom allows for further functionalization through substitution or coupling reactions, while the methoxy groups contribute to its electronic properties .
Eigenschaften
Molekularformel |
C20H19BrO4S |
|---|---|
Molekulargewicht |
435.3 g/mol |
IUPAC-Name |
3-bromo-2,5-bis(3,5-dimethoxyphenyl)thiophene |
InChI |
InChI=1S/C20H19BrO4S/c1-22-14-5-12(6-15(9-14)23-2)19-11-18(21)20(26-19)13-7-16(24-3)10-17(8-13)25-4/h5-11H,1-4H3 |
InChI-Schlüssel |
RRNGSTBFZHFCGV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)C2=CC(=C(S2)C3=CC(=CC(=C3)OC)OC)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15232737.png)
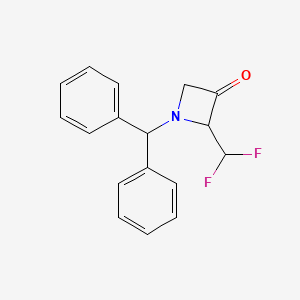
![2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-amine](/img/structure/B15232752.png)
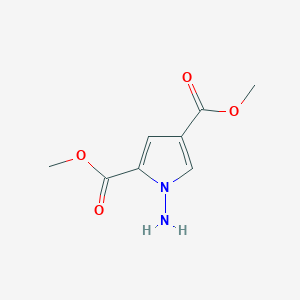
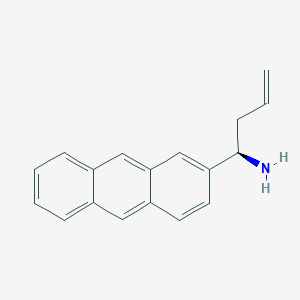
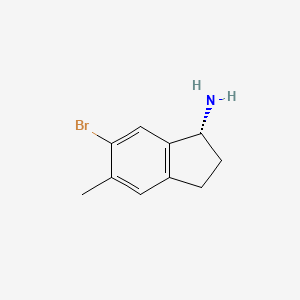
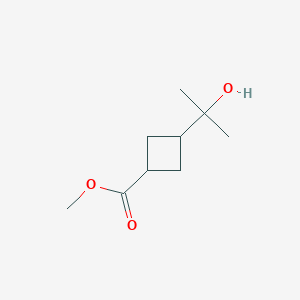
![1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone](/img/structure/B15232783.png)
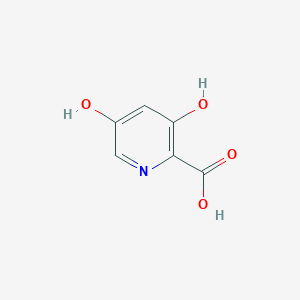
![2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol](/img/structure/B15232795.png)
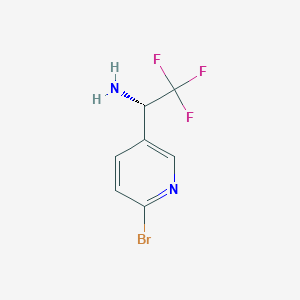
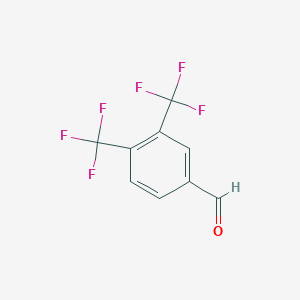

![2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15232827.png)
